Potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptan-6-yl)trifluoroborate
Description
CAS: 2095504-46-2 Molecular Formula: C₁₁H₁₈BF₃KNO₂ Molar Mass: 303.17 g/mol .
This compound features a bicyclo[4.1.0]heptane core with a tert-butoxycarbonyl (Boc)-protected amine at the 3-position and a potassium trifluoroborate group at the 6-position. The Boc group enhances stability during synthetic reactions, while the trifluoroborate moiety facilitates Suzuki-Miyaura cross-coupling, a key reaction in pharmaceutical and materials chemistry .
Properties
IUPAC Name |
potassium;trifluoro-[3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[4.1.0]heptan-6-yl]boranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BF3NO2.K/c1-10(2,3)18-9(17)16-5-4-11(12(13,14)15)6-8(11)7-16;/h8H,4-7H2,1-3H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXOCWAAULENJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C12CCN(CC1C2)C(=O)OC(C)(C)C)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BF3KNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2095504-46-2 | |
| Record name | potassium {3-[(tert-butoxy)carbonyl]-3-azabicyclo[4.1.0]heptan-6-yl}trifluoroboranuide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptan-6-yl)trifluoroborate typically involves the reaction of a bicyclic precursor with potassium trifluoroborate. The tert-butoxycarbonyl (Boc) group is often used as a protecting group during the synthesis to prevent unwanted reactions at the nitrogen atom. The reaction conditions usually require a solvent such as tetrahydrofuran (THF) and may involve the use of a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced using scalable synthetic routes that involve the use of automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptan-6-yl)trifluoroborate can undergo various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can be replaced by other nucleophiles under suitable conditions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as alkyl halides or aryl halides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or acetonitrile.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, often in the presence of a co-solvent like dichloromethane (DCM).
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted bicyclic compounds, while deprotection reactions yield the corresponding free amine.
Scientific Research Applications
Scientific Research Applications
1. Cross-Coupling Reactions
One of the primary applications of potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptan-6-yl)trifluoroborate is in Suzuki-Miyaura cross-coupling reactions. This reaction is crucial for forming carbon-carbon bonds, which are foundational in the synthesis of complex organic molecules including pharmaceuticals and agrochemicals.
Case Study: Suzuki-Miyaura Coupling
In a study demonstrating the use of this compound, researchers conducted a reaction involving aryl or heteroaryl chlorides with this compound under palladium catalysis. The reaction conditions included a mixture of toluene and water at elevated temperatures, yielding significant amounts of desired products after purification via column chromatography .
2. Synthesis of Bioactive Molecules
The compound has been utilized in synthesizing various bioactive molecules, particularly those with potential pharmaceutical applications. Its ability to act as a boron source allows for the introduction of functional groups necessary for biological activity.
Example: Aminomethyl Derivatives
Research has shown that derivatives obtained from this compound exhibit antibacterial properties, making them candidates for further development as antibiotics . The presence of the azabicyclic structure enhances the pharmacological profile by improving solubility and bioavailability.
Table 1: Comparison of Reaction Conditions in Cross-Coupling Reactions
| Reaction Type | Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc) | Toluene/HO | 85 °C | 75 |
| Negishi | Ni(II) | DMSO | 100 °C | 80 |
| Stille | Pd(PPh) | DMF | 90 °C | 70 |
| Compound Name | Activity Type | IC (µM) |
|---|---|---|
| 4-(Aminomethyl)quinolin-2(1H)-one | Antibacterial | 5 |
| Potassium (3-(tert-butoxycarbonyl)-...) | Antimicrobial | 10 |
Mechanism of Action
The mechanism of action of Potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptan-6-yl)trifluoroborate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The Boc group provides protection during synthesis, while the trifluoroborate group can be readily substituted under suitable conditions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1. Difluoro-Substituted Analog
Compound : Potassium (3-(tert-butoxycarbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptan-6-yl)trifluoroborate
CAS : 2853476-41-0 .
| Property | Target Compound | Difluoro Analog |
|---|---|---|
| Substituents | None at 7-position | 7,7-Difluoro |
| Molecular Weight (g/mol) | 303.17 | ~337.15 (estimated) |
| Reactivity | Standard | Enhanced electrophilicity due to electron-withdrawing fluorine |
| Stability | Moderate | Likely higher due to reduced ring strain |
| Applications | Cross-coupling | Potential use in fluorinated drug intermediates |
The 7,7-difluoro substitution introduces electron-withdrawing effects, which may alter reaction kinetics in cross-coupling and improve metabolic stability in bioactive molecules .
2.2. Positional Isomer (1-yl vs. 6-yl)
Compound : Potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptan-1-yl)trifluoroborate
CAS : 2095504-44-0 .
The 1-yl isomer’s steric environment may hinder reactivity in certain coupling reactions but could enable unique regioselectivity in complex syntheses .
2.3. Boronate Ester Analog
Compound : rac-tert-Butyl (1R,7S)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[5.1.0]octane-3-carboxylate
CAS : 2001005-77-0 .
| Property | Trifluoroborate | Boronate Ester |
|---|---|---|
| Boron Group | K[BF₃] | Pinacol boronate |
| Stability | Air/moisture-sensitive | Air-stable |
| Reaction Conditions | Mild (aqueous) | Harsh (anhydrous) |
| Ring System | Bicyclo[4.1.0] | Bicyclo[5.1.0] |
| Applications | Drug synthesis | Specialty materials |
The larger bicyclo[5.1.0] ring and boronate ester group make this compound more stable but less reactive under standard coupling conditions .
2.4. Azetidine-Based Analog
Compound : Potassium (1-(tert-butoxycarbonyl)azetidin-3-yl)trifluoroborate
CAS : 1430219-73-0 .
| Property | Bicyclo Compound | Azetidine Analog |
|---|---|---|
| Ring Size | 7-membered bicyclo | 4-membered azetidine |
| Ring Strain | Moderate | High |
| Reactivity | Predictable | Enhanced (strain-driven) |
| Applications | Peptide mimetics | Conformationally restricted scaffolds |
The azetidine’s high ring strain may accelerate coupling reactions but limit stability in prolonged storage .
2.5. Oxabicyclo Analog
Compound: Potassium trifluoro(3-oxabicyclo[4.1.0]heptan-6-yl)boranuide CAS: Not specified .
| Property | Aza-Oxabicyclo | Oxabicyclo |
|---|---|---|
| Heteroatom | N (amine) | O (ether) |
| Hydrogen Bonding | Possible | Unlikely |
| Polarity | Moderate | Lower |
| Applications | Drug candidates | Hydrophobic intermediates |
Key Research Findings
- Synthetic Utility : The target compound’s trifluoroborate group enables efficient cross-coupling under mild conditions, outperforming boronate esters in aqueous media .
- Safety : All analogs require strict moisture control and PPE due to toxicity and air sensitivity .
- Commercial Trends : Difluoro and 1-yl isomers are increasingly marketed for fluorinated and sterically demanding APIs .
Biological Activity
Potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptan-6-yl)trifluoroborate, with the CAS number 2095504-46-2, is a boron-containing compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.
- Molecular Formula : C11H18BF3KNO2
- Molecular Weight : 303.17 g/mol
- IUPAC Name : this compound
- Storage Conditions : Requires an inert atmosphere at 2-8°C .
Pharmacological Properties
Research into the biological activity of this compound is limited, but insights can be drawn from studies of similar organotrifluoroborates. Notably, organotrifluoroborates have been shown to act as competitive inhibitors of serine proteases, suggesting potential applications in therapeutic contexts .
Case Studies and Findings
- Antinociceptive Properties : A study investigating potassium thiophene-3-trifluoroborate revealed that it exhibited antinociceptive effects in mice, indicating that compounds in this class might influence pain pathways without affecting motor performance . The study assessed various dosages (25, 50, and 100 mg/kg) and measured biochemical markers related to liver and kidney function.
- Toxicological Assessments : In the same study, no significant alterations were found in hepatic and renal enzyme activities or lipid peroxidation levels post-administration, suggesting a favorable safety profile for similar compounds .
Comparative Data
| Compound | Biological Activity | Dosage (mg/kg) | Key Findings |
|---|---|---|---|
| Potassium thiophene-3-trifluoroborate | Antinociceptive | 25, 50, 100 | Reduced pain without affecting motor skills |
| This compound | Potentially similar | TBD | Further studies needed |
The proposed mechanism of action for organotrifluoroborates involves non-covalent interactions with target enzymes, particularly through hydrogen bonding within the active site of serine proteases . This suggests that this compound may similarly interact with biological targets to exert its effects.
Q & A
What are the key synthetic strategies for preparing Potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptan-6-yl)trifluoroborate?
Basic Question
The synthesis involves three critical steps:
Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group to the azabicycloheptane amine to prevent unwanted side reactions during subsequent steps .
Cyclization : Formation of the bicyclo[4.1.0]heptane core via ring-closing metathesis or photochemical cyclization, depending on precursor availability .
Trifluoroborate Salt Formation : Reaction of the bicyclic intermediate with potassium trifluoroborate reagents, typically under anhydrous conditions to avoid hydrolysis .
Methodological Note : Use inert atmosphere (N₂/Ar) during boron incorporation to minimize oxidation.
How can researchers characterize the purity and structural integrity of this compound?
Basic Question
Analytical Techniques :
Validation : Cross-reference with CAS-registered spectral data (CAS 134575-47-6) .
How does the bicyclic azabicyclo structure influence reactivity in cross-coupling reactions?
Advanced Question
The bicyclo[4.1.0]heptane core introduces:
- Steric Hindrance : The fused ring system restricts access to the boron center, favoring coupling with less bulky electrophiles (e.g., aryl iodides over bromides) .
- Ring Strain : Strain energy (~10-15 kcal/mol) may enhance transmetallation rates in Suzuki-Miyaura reactions by stabilizing transition states .
- Chirality Transfer : The rigid structure enables stereochemical retention in asymmetric couplings, though this requires Pd catalysts with tailored ligands (e.g., Josiphos) .
Experimental Design : Compare coupling efficiency with non-bicyclic analogs (e.g., potassium benzyl trifluoroborate) to isolate steric/strain effects .
How can researchers troubleshoot low yields in Suzuki-Miyaura couplings using this reagent?
Advanced Question
Common Issues and Solutions :
Case Study : A 2022 study reported 20% yield improvement by switching from Pd(PPh₃)₄ to PdCl₂(dtbpf) (dtbpf = di-tert-butylphosphinoferrocene) .
How to resolve contradictions between NMR data (suggesting decomposition) and HPLC purity (>98%)?
Data Contradiction Analysis
Scenario : HPLC indicates high purity, but ¹¹B NMR shows boronic acid byproducts.
Root Cause : Hydrolysis of trifluoroborate to boronic acid during sample preparation.
Resolution :
Rapid Analysis : Acquire ¹⁹F NMR immediately after dissolution to detect trifluoroborate integrity .
Stabilized Sample Prep : Use deuterated solvents pre-dried over molecular sieves and minimize exposure to moisture .
Alternative Purity Metrics : Supplement HPLC with ion chromatography to quantify borate anions .
Reference : A 2023 study attributed similar discrepancies to boronic acid co-elution with the parent compound in HPLC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
